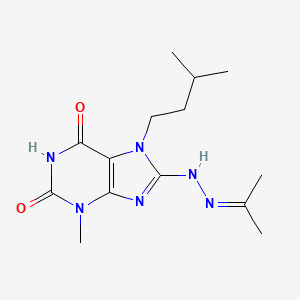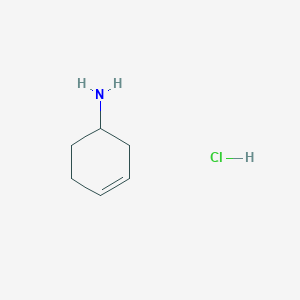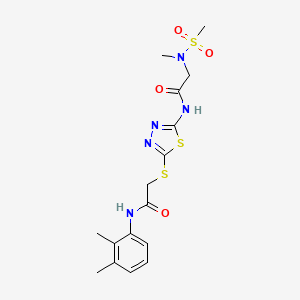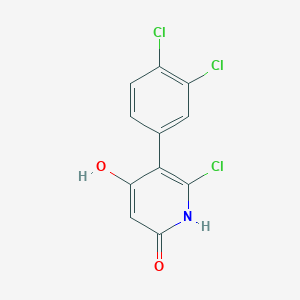
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments.
Mécanisme D'action
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). P2Y1 receptor activation leads to intracellular calcium mobilization and platelet aggregation. This compound binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit platelet aggregation in vitro and in vivo. This compound has also been shown to inhibit vasoconstriction in isolated blood vessels. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has been shown to inhibit bone resorption in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. However, this compound has limitations in lab experiments as it can interact with other receptors, and its effects may not be specific to the P2Y1 receptor. This compound can also be toxic to cells at high concentrations.
Orientations Futures
For 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione research include studying the effects of P2Y1 receptor antagonism in various disease models such as cancer, diabetes, and cardiovascular diseases. Future research can also focus on developing more selective P2Y1 receptor antagonists and studying their effects in various physiological processes. Additionally, the development of this compound analogs with improved pharmacokinetic properties can lead to the development of new therapeutics for various diseases.
Conclusion:
This compound is a selective antagonist of the P2Y1 receptor that has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. This compound has been shown to inhibit platelet aggregation, vasoconstriction, bone resorption, and have neuroprotective effects. This compound has limitations in lab experiments, but its specificity for the P2Y1 receptor makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. Future research can focus on developing more selective P2Y1 receptor antagonists and studying their effects in various disease models.
Méthodes De Synthèse
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can be synthesized using a multi-step synthetic route. The first step involves the reaction of 8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione with 2-propan-2-ylidenehydrazinecarboximidamide to form 8-(2-propan-2-ylidenehydrazinyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. The second step involves the reaction of the intermediate with triethylamine and 4-nitrophenyl chloroformate to form this compound.
Applications De Recherche Scientifique
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. This compound has been used to study the role of P2Y1 receptor in platelet aggregation, vascular tone regulation, and neurotransmitter release. This compound has also been used to study the effects of P2Y1 receptor antagonism on ischemia-reperfusion injury, bone remodeling, and neuroprotection.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-8(2)6-7-20-10-11(15-13(20)18-17-9(3)4)19(5)14(22)16-12(10)21/h8H,6-7H2,1-5H3,(H,15,18)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUFWYRXAXWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)




![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)


![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)


![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)